p-(alpha-Phenacylbenzylsulfonyl)acetanilide

Description

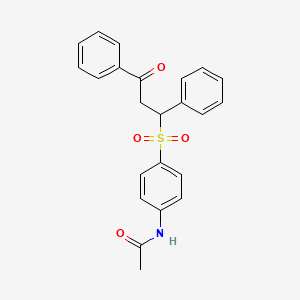

p-(α-Phenacylbenzylsulfonyl)acetanilide is a synthetic aromatic sulfonamide derivative characterized by a benzylsulfonyl group substituted at the para position of an acetanilide core, further modified with a phenacyl moiety. These derivatives are typically synthesized via Friedel-Crafts acylation or sulfonation reactions, emphasizing the compound’s role in organic synthesis and drug development .

Properties

IUPAC Name |

N-[4-(3-oxo-1,3-diphenylpropyl)sulfonylphenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO4S/c1-17(25)24-20-12-14-21(15-13-20)29(27,28)23(19-10-6-3-7-11-19)16-22(26)18-8-4-2-5-9-18/h2-15,23H,16H2,1H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALLGKYGRYVOJRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-(alpha-Phenacylbenzylsulfonyl)acetanilide typically involves multiple steps. One common method starts with the sulfonation of acetanilide using chlorosulfonic acid to produce p-acetamidobenzenesulfonic acid. This intermediate is then subjected to chlorination to form p-acetamidobenzenesulfonyl chloride . The final step involves the reaction of this intermediate with phenacyl chloride under basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve the use of continuous flow reactors to ensure consistent product quality and high yield. The process typically includes the sulfonation and chlorination steps followed by the final coupling reaction under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

p-(alpha-Phenacylbenzylsulfonyl)acetanilide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Typical reagents include halogens and nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted aromatic compounds .

Scientific Research Applications

p-(alpha-Phenacylbenzylsulfonyl)acetanilide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical properties.

Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of p-(alpha-Phenacylbenzylsulfonyl)acetanilide involves its interaction with specific molecular targets. The phenacyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. The benzylsulfonyl group can interact with cellular membranes, affecting membrane permeability and function .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogues:

Functional Insights :

- The benzylsulfonyl group enhances electrophilicity and stability, facilitating nucleophilic substitution reactions, a feature shared with 4-acetamidobenzenesulfonyl chloride .

- Compared to acetanilide, the para-substituted sulfonamide and phenacyl groups likely reduce metabolic toxicity (e.g., methemoglobinemia risk in acetanilide) by altering metabolic pathways .

Physicochemical Properties

Notes:

- The solubility of acetanilide derivatives decreases with bulky para substituents (e.g., sulfonyl groups), as seen in 4-acetamidobenzenesulfonyl chloride .

- The phenacyl group may confer UV absorption properties, enabling analytical detection via HPLC-UV (similar to methods for acetanilide metabolites) .

Toxicity and Metabolism :

- Acetanilide is metabolized to aniline (toxic) and N-acetyl-p-aminophenol (paracetamol), but its para-substituted derivatives show altered metabolic pathways. For example, sulfonamide groups in 4-acetamidobenzenesulfonyl chloride resist hydrolysis, reducing aniline formation .

Biological Activity

p-(alpha-Phenacylbenzylsulfonyl)acetanilide, also known by its chemical name and CAS number 42604-88-6, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group linked to an acetanilide structure, which is known for its diverse biological activities. The molecular formula is , and it has a molecular weight of approximately 320.37 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

- Antioxidant Effects : The presence of phenolic groups in its structure suggests potential antioxidant activity, which can mitigate oxidative stress in biological systems.

Biological Activity Overview

Case Studies and Research Findings

-

Antimicrobial Efficacy :

A study published in the Biochemical Journal demonstrated that substituted acetanilides, including this compound, exhibited significant fungicidal activity against various fungal strains. The study highlighted the compound's potential as a therapeutic agent in treating fungal infections . -

Anti-inflammatory Properties :

In vitro studies have shown that this compound significantly reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in human macrophages. This suggests its utility in managing conditions characterized by inflammation . -

Oxidative Stress Mitigation :

Recent research indicated that this compound effectively scavenges free radicals in cellular assays, demonstrating its potential as an antioxidant agent. The findings support further investigation into its role in preventing oxidative damage associated with various diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.